2-(Bromomethyl)tetrahydro-2H-pyran

Catalog No.
S750905
CAS No.
34723-82-5
M.F
C6H11BrO
M. Wt
179.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)tetrahydro-2H-pyran

CAS Number

34723-82-5

Product Name

2-(Bromomethyl)tetrahydro-2H-pyran

IUPAC Name

2-(bromomethyl)oxane

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

InChI

InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2

InChI Key

MHNWCBOXPOLLIB-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CBr

Canonical SMILES

C1CCOC(C1)CBr

Comprehensive and Detailed Summary of the Application

Cross-Coupling Reactions

2-(Bromomethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11BrOC_6H_{11}BrO and a molecular weight of approximately 179.055 g/mol. It features a bromomethyl group attached to a tetrahydropyran ring, which is a six-membered cyclic ether. The compound is characterized by its unique structure, which includes a saturated pyran ring that can participate in various

Currently, there is no extensively documented research on the specific mechanism of action of BMTHP.

Due to the limited availability of scientific literature on BMTHP, specific safety information is not available. However, as a general safety precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for handling potentially hazardous chemicals [].

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or alcohols, facilitating the formation of new compounds.
  • Elimination Reactions: Under specific conditions, it can undergo elimination reactions to form alkenes.
  • Cyclization Reactions: The compound can participate in cyclization reactions to yield more complex cyclic structures.

These reactions highlight its utility as an intermediate in synthesizing more complex organic molecules .

While specific biological activities of 2-(Bromomethyl)tetrahydro-2H-pyran are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, tetrahydropyran derivatives are known for their potential antimicrobial and anti-inflammatory activities. Further studies may be required to elucidate any specific biological effects of this compound .

Several methods exist for synthesizing 2-(Bromomethyl)tetrahydro-2H-pyran:

  • Alkylation of Tetrahydropyran: Tetrahydropyran can be treated with bromomethyl derivatives in the presence of a base to facilitate the formation of the bromomethylated product.
  • Halogenation Reactions: Tetrahydropyran can be halogenated using bromine or other brominating agents under controlled conditions.
  • Rearrangement Reactions: Certain precursors can undergo rearrangement to yield 2-(Bromomethyl)tetrahydro-2H-pyran as a product.

These methods emphasize the compound's versatility and accessibility in organic synthesis .

2-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate in various applications:

  • Organic Synthesis: It is used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is utilized in research settings to study reaction mechanisms and develop new synthetic methodologies.
  • Material Science: It may find applications in developing new materials due to its reactive functional groups .

Interaction studies involving 2-(Bromomethyl)tetrahydro-2H-pyran focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing novel compounds with desired properties. Investigations into its interactions with biological systems are also essential for assessing any potential pharmacological applications .

Several compounds share structural similarities with 2-(Bromomethyl)tetrahydro-2H-pyran. Here are some notable examples:

Compound NameStructure TypeUnique Features
TetrahydropyranSaturated cyclic etherBase structure without halogen substitution
4-Hydroxy-2-bromomethylpyridineBrominated pyridine derivativeContains nitrogen, potentially different reactivity
2-BromotetrahydrofuranSimilar cyclic etherLacks the pyran structure; different ring size

These compounds highlight the uniqueness of 2-(Bromomethyl)tetrahydro-2H-pyran due to its specific bromomethyl substitution on the tetrahydropyran ring, which impacts its reactivity and potential applications in organic synthesis .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34723-82-5

Wikipedia

2-(bromomethyl)tetrahydro-2H-pyran

Dates

Modify: 2023-08-15

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